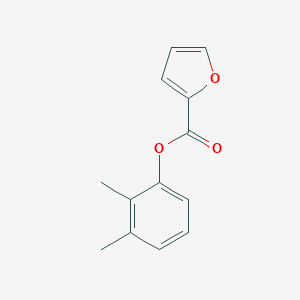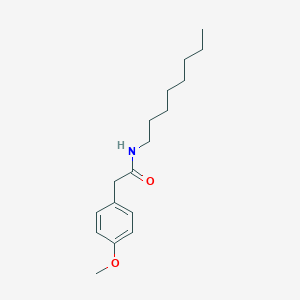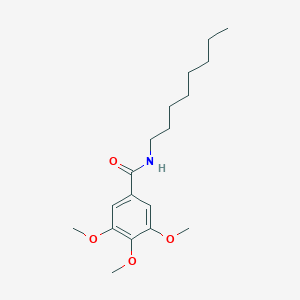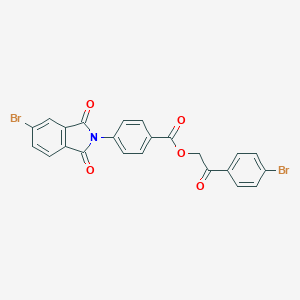![molecular formula C16H11N3O5S B402744 Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 314033-44-8](/img/structure/B402744.png)
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzenethiol and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The initial reaction forms an intermediate benzothiazole derivative.
Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.
Material Science: The compound is used in the development of fluorescent materials and imaging reagents due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme dihydroorotase, which is essential for the synthesis of pyrimidine nucleotides in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell’s ability to replicate and survive.
Comparación Con Compuestos Similares
Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-inflammatory and anti-cancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Exhibits antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-2-9(3-5-10)14(20)18-16-17-12-8-11(19(22)23)6-7-13(12)25-16/h2-8H,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKHRYDEQBGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B402667.png)






![3-{15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoic acid](/img/structure/B402682.png)


